molecular formula C19H14F2N2O4S B14928228 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B14928228
M. Wt: 404.4 g/mol
InChI Key: PDWLXVBMCHJEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a difluorophenyl group, a thiazole ring, and a dimethoxy isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-difluorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Coupling with Isobenzofuranone: The thiazole intermediate is then coupled with 6,7-dimethoxyisobenzofuranone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE: Shares the thiazole and difluorophenyl groups but lacks the isobenzofuranone moiety.

    3,4-DIFLUOROPHENYL ISOCYANATE: Contains the difluorophenyl group but differs in its functional groups and overall structure.

Uniqueness

3-{[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the thiazole and isobenzofuranone moieties sets it apart from other similar compounds, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C19H14F2N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H14F2N2O4S/c1-25-14-6-5-11-15(16(14)26-2)18(24)27-17(11)23-19-22-13(8-28-19)10-4-3-9(20)7-12(10)21/h3-8,17H,1-2H3,(H,22,23)

InChI Key

PDWLXVBMCHJEHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.